molecular formula C9H6BrNO B1339912 5-Bromoquinolin-2(1H)-one CAS No. 99465-09-5

5-Bromoquinolin-2(1H)-one

Cat. No. B1339912
Key on ui cas rn: 99465-09-5
M. Wt: 224.05 g/mol
InChI Key: XLNXYWXWOLFEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09062028B2

Procedure details

To a solution of 5-bromoquinoline 1-oxide (2.7 g, 12.05 mmol) in DMF (8 mL) was added trifluoroacetic anhydride (8.51 mL, 60.3 mmol) in three portions at 0° C. The reaction was allowed to warm to room temperature where it stirred overnight. At the conclusion of this period, the reaction mixture was poured into a saturated aq. NaHCO3 (100 mL) solution, and extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (2.76 g, 98% yield) as a light yellow solid. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, DMSO-d6) δ 11.98 (s, 1H), 8.05 (d, J=9.8 Hz, 1H), 7.50 (dd, J=8.0 Hz, 1H), 7.44 (t, J=8.0 Hz, 1H), 7.36 (d, J=8.0 Hz, 1H), 6.63 (d, J=9.8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.51 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N+:7]2[O-].FC(F)(F)C(OC(=O)C(F)(F)F)=[O:16].C([O-])(O)=O.[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:16])[NH:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=C2C=CC=[N+](C2=CC=C1)[O-]
Name
Quantity
8.51 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C=CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.